3-(4-oxo-4H-chromen-2-yl)benzaldehyde

Description

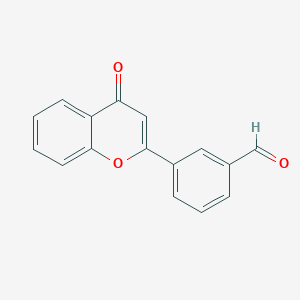

3-(4-Oxo-4H-chromen-2-yl)benzaldehyde is a benzaldehyde derivative featuring a chromen-4-one (coumarin) moiety substituted at the 2-position of the benzaldehyde ring. The compound’s structure combines the electron-withdrawing aldehyde group with the planar, conjugated chromenone system, which is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Its synthesis typically involves condensation reactions, such as Knoevenagel or Claisen-Schmidt reactions, between appropriately substituted benzaldehydes and chromenone precursors .

Properties

Molecular Formula |

C16H10O3 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-(4-oxochromen-2-yl)benzaldehyde |

InChI |

InChI=1S/C16H10O3/c17-10-11-4-3-5-12(8-11)16-9-14(18)13-6-1-2-7-15(13)19-16/h1-10H |

InChI Key |

DCXIJMYFSKQMMN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC(=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4H-chromen-2-yl)benzaldehyde typically involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide. The final product is obtained through purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-4H-chromen-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The chromone moiety can be reduced to form dihydrochromones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(4-Oxochromen-2-yl)benzoic acid.

Reduction: 3-(4-Dihydrochromen-2-yl)benzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-oxo-4H-chromen-2-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-oxo-4H-chromen-2-yl)benzaldehyde involves its interaction with various molecular targets. The chromone moiety can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The benzaldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chromenone Moieties

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Substitution Position: The position of the benzaldehyde group (C-3 vs. C-4) on the chromenone ring significantly impacts reactivity. For example, 4-(4-oxo-4H-chromen-2-yl)benzaldehyde is more reactive in Knoevenagel condensations for TZD derivatives due to steric and electronic effects .

- Halogen Effects: Bromo substitution at C-6 (as in 3-(6-bromo-4-oxo-4H-chromen-3-yl)benzothiadiazine) enhances antimicrobial activity compared to non-halogenated analogues, likely due to increased lipophilicity .

- Hybrid Structures: Coumarin-thiazolidinone hybrids (e.g., compound 4f in ) exhibit dual mechanisms: the chromenone moiety intercalates DNA, while the thiazolidinone ring inhibits microbial enzymes.

Spectroscopic and Crystallographic Differences

- IR/NMR Signatures: The aldehyde C=O stretch in this compound appears at ~1700 cm⁻¹, distinct from ester or lactone C=O peaks in related compounds (e.g., 1680–1720 cm⁻¹ in ).

- Crystal Packing: X-ray studies of 3-(6-bromo-4-oxo-4H-chromen-3-yl)benzothiadiazine reveal π-π stacking between chromenone and benzothiadiazine rings, stabilizing the crystal lattice . In contrast, methyl-substituted derivatives (e.g., ) exhibit van der Waals interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.